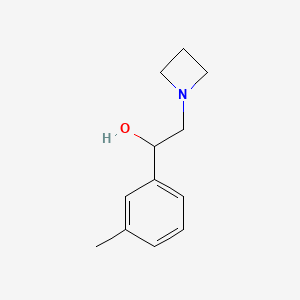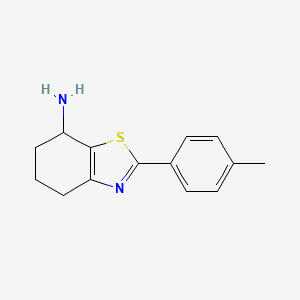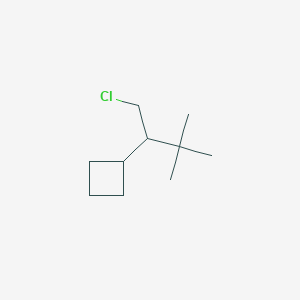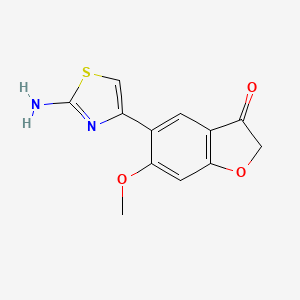
2-Methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-carbaldehyde is an organic compound with a complex structure that includes a cyclopentane ring, a methyl group, and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-carbaldehyde typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of cyclopentanone with 3-methylbut-2-en-1-yl bromide, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of strong bases like sodium hydride and oxidizing agents such as pyridinium chlorochromate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-Methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Allylic halides, strong nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: 2-Methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-carboxylic acid.
Reduction: 2-Methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-methanol.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
科学的研究の応用
2-Methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.
作用機序
The mechanism by which 2-Methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-carbaldehyde exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
類似化合物との比較
Similar Compounds
2-Methyl-2-butenal: A simpler aldehyde with similar reactivity.
3-Methyl-2-buten-1-ol: An alcohol with a similar carbon skeleton.
2-Methyl-2-butenyl acetate: An ester with related structural features.
Uniqueness
2-Methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-carbaldehyde is unique due to its combination of a cyclopentane ring and an allylic aldehyde group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
特性
分子式 |
C12H20O |
|---|---|
分子量 |
180.29 g/mol |
IUPAC名 |
2-methyl-1-(3-methylbut-2-enyl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-10(2)6-8-12(9-13)7-4-5-11(12)3/h6,9,11H,4-5,7-8H2,1-3H3 |
InChIキー |
UQNYYJFBLOWZHX-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC1(CC=C(C)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(Dimethylamino)sulfonyl]-2,3-dimethylbenzenesulfonyl chloride](/img/structure/B13167611.png)



![1-[1-(Methylamino)cyclobutyl]propan-1-one](/img/structure/B13167639.png)


![({[3-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13167655.png)






